Siringinoside

Description

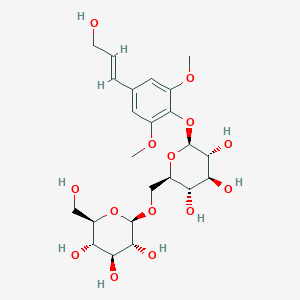

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O14/c1-32-11-6-10(4-3-5-24)7-12(33-2)21(11)37-23-20(31)18(29)16(27)14(36-23)9-34-22-19(30)17(28)15(26)13(8-25)35-22/h3-4,6-7,13-20,22-31H,5,8-9H2,1-2H3/b4-3+/t13-,14-,15-,16-,17+,18+,19-,20-,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKITOSCNKNMMO-YQHZJLNZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC)C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC)/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347630 | |

| Record name | Siringinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115124-95-3 | |

| Record name | Siringinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Configuration of the Glucose Unit:the Sugar Moiety in Natural Glycosides Can Exist As Either a D or L Enantiomer. the Standard Method to Determine This is Through Chemical Degradation Followed by Analysis.

Acid Hydrolysis: Siringinoside is subjected to acid hydrolysis, which cleaves the glycosidic bond, liberating the aglycone and the free sugar (glucose).

Polarimetry: The isolated glucose is purified, and its optical rotation is measured using a polarimeter. The direction and magnitude of the rotation are compared to those of authentic standards of D-glucose and L-glucose. For this compound, the isolated sugar is consistently identified as D-glucose.

Geometry of the Side Chain Double Bond:the C7=c8 Double Bond in the Side Chain Can Exist in Either a Cis Z or Trans E Configuration. This is Readily Determined from the ¹h Nmr Spectrum.youtube.com

Coupling Constant (J-value): The magnitude of the coupling constant between the two vinylic protons (H-7 and H-8) is diagnostic of the geometry. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans relationship between the protons. In the spectrum of siringinoside, the H-7 signal appears as a doublet with a coupling constant of approximately 15.9 Hz, confirming the trans or E-geometry of the double bond.

Advanced Chiroptical Methods:in More Complex Cases or for Confirmation, Advanced Chiroptical Techniques Can Be Employed.mdpi.com

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. frontiersin.org Experimental CD spectra can be compared with spectra predicted by quantum-chemical calculations for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the entire molecule, including all chiral centers.

These combined methodologies provide a comprehensive and unambiguous determination of the complete stereostructure of siringinoside.

Sophisticated Techniques for Siringinoside Structural Elucidation

Integrated Spectroscopic Approaches for De Novo Structure Determination

De novo structure determination—elucidating the structure of a compound without prior knowledge—requires a synergistic combination of spectroscopic techniques. uni-jena.denih.gov For a molecule like siringinoside, this involves integrating data primarily from Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

The process begins with High-Resolution Mass Spectrometry (HRMS), which provides the highly accurate mass of the molecule, allowing for the determination of its molecular formula (e.g., C₁₇H₂₄O₉ for this compound). Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer initial clues about the structure, such as the loss of the sugar moiety.

However, NMR spectroscopy is the cornerstone for assembling the complete atomic framework.

¹H NMR (Proton NMR): This technique identifies all the distinct proton environments in the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the two equivalent aromatic protons of the syringyl ring, the protons of the two equivalent methoxy (B1213986) groups, the protons of the propenol side chain, and the seven protons of the glucose unit, including the anomeric proton of the glycosidic linkage.

¹³C NMR (Carbon-13 NMR): This provides information on all the unique carbon atoms. The spectrum of this compound shows 17 distinct carbon signals corresponding to the aromatic carbons, methoxy carbons, side-chain carbons, and the carbons of the glucose moiety.

2D NMR Experiments: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, identifying adjacent protons. This is used to trace the proton network within the glucose unit and the propenol side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different structural fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is used to confirm the connection of the methoxy groups to the aromatic ring and, most importantly, to establish the precise location of the glycosidic bond by observing a correlation between the anomeric proton of glucose and the C-4 carbon of the aglycone.

The following table presents typical NMR data for this compound, which are essential for its structural assignment.

| Atom | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 1 | ~134.0 | - |

| 2, 6 | ~104.5 | 6.70 (s) |

| 3, 5 | ~153.5 | - |

| 4 | ~138.8 | - |

| 7 | ~128.9 | 6.55 (d, 15.9) |

| 8 | ~128.8 | 6.35 (dt, 15.9, 5.6) |

| 9 | ~61.5 | 4.25 (dd, 5.6, 1.5) |

| 3/5-OCH₃ | ~56.4 | 3.85 (s) |

| Glucose | ||

| 1' | ~104.2 | 4.90 (d, 7.5) |

| 2' | ~74.8 | ~3.50 (m) |

| 3' | ~77.9 | ~3.55 (m) |

| 4' | ~71.5 | ~3.45 (m) |

| 5' | ~78.1 | ~3.40 (m) |

| 6'a | ~62.6 | ~3.90 (dd, 12.0, 2.5) |

| 6'b | ~3.70 (dd, 12.0, 5.5) |

By systematically analyzing and integrating these multi-faceted spectroscopic data, the complete planar structure of this compound can be unequivocally determined.

Stereochemical Analysis and Chiral Elucidation Methodologies

Once the planar structure of this compound is established, the final step is to determine its stereochemistry—the specific three-dimensional arrangement of its atoms. ub.edu For this compound, this involves two key aspects: the absolute configuration of the glucose unit and the geometry of the double bond in the propenol side chain.

Investigations of Siringinoside S Biological Activities and Mechanistic Pathways

Cellular and Molecular Mechanisms of Antioxidant Action

The potential antioxidant properties of siringinoside are inferred from the general characteristics of phenolic compounds, a class to which it belongs. However, specific studies detailing its antioxidant mechanisms are scarce.

Reactive Oxygen Species Scavenging MechanismsReactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, generated during normal metabolism.frontiersin.orgnih.govWhen produced in excess, ROS can cause oxidative damage to crucial cellular components like lipids, proteins, and DNA.nih.govAntioxidants counteract this by neutralizing these harmful molecules.consensus.appThe primary mechanisms of antioxidant action include donating an electron to stabilize free radicals, a process often referred to as "chain breaking".consensus.app

While this compound is structurally related to compounds known for their antioxidant effects, specific research demonstrating its direct ROS scavenging capabilities or the kinetics of such reactions is not prominently available. Pectins isolated from Adenophora tetraphylla, a plant source of this compound, have shown antioxidant capabilities by scavenging free radicals, but the contribution of this compound to this activity was not specified. nih.gov

Modulation of Endogenous Antioxidant Systems (e.g., enzymes, non-enzymatic pathways)The body possesses its own defense system against oxidative stress, comprising endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).nih.govThese enzymes work in concert to detoxify ROS.nih.govSOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water by CAT and GPx.nih.govyoutube.comSome antioxidant compounds can bolster this defense system by modulating the activity or expression of these enzymes.nih.govnih.gov

There is currently a lack of specific studies investigating the direct effects of this compound on the activity or expression of endogenous antioxidant enzymes like SOD, CAT, or GPx. Research on related compounds, such as syringic acid, has shown modulation of these systems, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Mechanistic Studies of Anti-Inflammatory Processes

Inflammation is a protective biological response to harmful stimuli, involving a complex network of signaling pathways and immune cells. oncotarget.comjournalmeddbu.com Chronic inflammation, however, is linked to various diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, regulate the production of inflammatory molecules. mdpi.comnih.gov

Modulation of Inflammatory Mediators and Signaling PathwaysInflammatory mediators are molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), that orchestrate the inflammatory response.abcam.compremiervein.comThe production of these pro-inflammatory mediators is often controlled by signaling cascades like the NF-κB and mitogen-activated protein kinase (MAPK) pathways.oncotarget.comnih.govAnti-inflammatory agents often work by inhibiting these pathways, thereby reducing the expression of inflammatory genes.mdpi.com

While this compound has been isolated from plants with known anti-inflammatory properties, direct evidence of its ability to modulate specific inflammatory mediators or signaling pathways is not well-documented. For instance, studies on Iris domestica identified other compounds isolated alongside this compound as having inhibitory effects on the NF-κB signaling pathway, but this compound's specific contribution was not detailed. researchgate.net Similarly, research on triterpenoids from Adenophora tetraphylla noted anti-inflammatory effects mediated through the NF-κB pathway, without implicating this compound directly. researchgate.net

Effects on Inflammatory Cell ResponsesThe inflammatory response involves the recruitment and activation of various immune cells, including neutrophils and macrophages.frontiersin.orgnih.govThese cells release inflammatory mediators at the site of injury or infection.nih.govAn excessive or prolonged response from these cells can lead to chronic inflammation and tissue damage.frontiersin.orgnih.govThe modulation of inflammatory cell behavior, such as inhibiting their migration or polarization towards a pro-inflammatory state, is a key target for anti-inflammatory therapies.mdpi.com

Currently, there is a lack of specific research data on the effects of isolated this compound on the responses of inflammatory cells like macrophages and neutrophils.

Neuroprotective Mechanisms of this compound

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from injury or degeneration. Key mechanisms involved in neurodegeneration include oxidative stress, neuroinflammation, and apoptosis (programmed cell death). nih.govnih.gov Neuroprotective agents often exhibit antioxidant and anti-inflammatory properties to counteract these processes. nih.govnih.gov

While related compounds like syringin (B1682858) and syringic acid have been investigated for their neuroprotective effects, stemming from their ability to reduce apoptosis and oxidative stress, specific studies on the neuroprotective mechanisms of this compound are not available in the current body of literature. nih.govresearchgate.net

Attenuation of Neuronal Cell Damage (e.g., Aβ-induced damage)

Amyloid-beta (Aβ) peptide, a primary component of the senile plaques found in Alzheimer's disease, is known to induce neuronal death, a process mediated by oxidative stress. nih.gov The aggregation of Aβ can harm neurons through various pathways, leading to apoptosis and contributing to the progression of Alzheimer's disease. frontiersin.org Specifically, the Aβ₁₋₄₂ form is highly prone to forming neurotoxic oligomers and aggregates. frontiersin.org

In laboratory settings, Aβ exposure has been shown to cause a reduction in cell viability and an increase in cell death in neuronal cell lines like SH-SY5Y. nih.govplos.org For instance, treating SH-SY5Y cells with Aβ₂₅₋₃₅ leads to decreased cell viability and apoptosis. nih.gov Similarly, exposure of differentiated neurons to Aβ₁₋₄₂ results in a dose- and time-dependent decrease in cell number and neurite outgrowth. plos.org

Studies on various natural compounds have demonstrated the potential to counteract this Aβ-induced damage. For example, β-asarone has been shown to protect PC12 cells from Aβ-induced injury by modulating autophagy. frontiersin.org Another compound, sulforaphane, attenuates Aβ₂₅₋₃₅-induced oxidative stress and pro-apoptotic signals in SH-SY5Y cells. nih.gov Furthermore, trilobatin (B1683250) has been found to mitigate Aβ₂₅₋₃₅-induced cell death in hippocampal HT22 cells by reducing the overproduction of reactive oxygen species (ROS). frontiersin.org

Modulation of Apoptotic Pathways in Neural Cells (e.g., caspase-3 activity)

Caspases are a family of proteases that are central to the process of apoptosis, or programmed cell death. frontiersin.orgnih.gov Among these, caspase-3 is a key executioner caspase, and its activation is often considered a terminal point leading to cell death in neurons. nih.govneurosci.cn The activation of caspase-3 can be triggered by various stimuli, including the accumulation of Aβ, which in turn activates a cascade of events leading to the degradation of cellular components and ultimately, cell death. neurosci.cnmdpi.com

Research has shown that Aβ treatment significantly increases the levels of active caspase-3 in neuronal cells. mdpi.com However, emerging evidence suggests that caspase-3 activation is not solely a death signal but can also be involved in non-apoptotic processes like synaptic plasticity. neurosci.cnnih.gov The outcome of caspase-3 activation appears to depend on the context, including its location within the cell and the duration of its activation. neurosci.cnnih.gov

Several studies have explored the modulation of caspase-3 activity as a neuroprotective strategy. For instance, Oroxylum indicum (L.) leaf extract was found to attenuate the Aβ-induced increase in caspase-3 levels in SH-SY5Y cells. mdpi.com This effect is often linked to the activation of pro-survival signaling pathways, such as the Akt and ERK1/2 pathways, which can suppress apoptosis. mdpi.com The Akt pathway, in particular, is crucial for neuronal survival and is often downregulated in the presence of Aβ. mdpi.com By activating these pathways, certain compounds can enhance the expression of anti-apoptotic proteins like Bcl-2 and inhibit the apoptotic cascade, thereby protecting neurons from Aβ-induced damage. mdpi.com

Investigations into Anti-Diabetic Mechanisms

The management of type 2 diabetes mellitus often involves a combination of lifestyle changes and pharmacological interventions aimed at controlling blood glucose levels. nih.gov Oral hypoglycemic agents work through various mechanisms to achieve this. nih.gov

One key mechanism is the enhancement of insulin (B600854) sensitivity. Metformin, for example, increases the activity of AMP-activated protein kinase (AMPK) in the liver, which leads to reduced glucose production and increased glucose uptake in muscles. nih.gov Thiazolidinediones activate the PPAR-γ nuclear receptor, which also improves insulin sensitivity. nih.gov

Another approach is to increase insulin secretion. Sulfonylureas and meglitinides both act on the beta cells of the pancreas to stimulate insulin release by modulating potassium channels. nih.gov

Inhibition of glucose absorption from the gut is the mechanism of alpha-glucosidase inhibitors, which block the enzymes responsible for digesting starches. nih.gov Similarly, SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in the urine. nih.gov

Finally, some drugs target the incretin (B1656795) system. DPP-4 inhibitors prevent the breakdown of incretin hormones like GLP-1, which in turn increases insulin release and decreases glucagon (B607659) secretion in a glucose-dependent manner. nih.gov

Some natural compounds, such as polyphenols found in marine brown algae, have also been investigated for their anti-diabetic potential. frontiersin.orgresearchgate.net These compounds may exert their effects by inhibiting enzymes like α-amylase and α-glucosidase, or through their antioxidant properties that protect pancreatic β-cells from oxidative stress. frontiersin.orgresearchgate.net

Anti-Microbial Action and Associated Cellular Targets

The increasing prevalence of antimicrobial resistance necessitates the discovery of new therapeutic agents. nih.gov Natural products, including phytochemicals, are a promising source for such discoveries. nih.gov The mechanisms by which these compounds exert their antimicrobial effects are diverse and often target essential bacterial processes. nih.gov

A primary target for many antimicrobial agents is the bacterial cell wall or membrane. mdpi.comslideshare.net For example, penicillins and cephalosporins inhibit the synthesis of the bacterial cell wall. slideshare.net Some compounds can disrupt the integrity of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. nih.govmdpi.com This can involve interactions with membrane phospholipids (B1166683) or the inhibition of membrane-associated enzymes. mdpi.com

Inhibition of protein synthesis is another common mechanism. slideshare.net Antibiotics like tetracyclines, macrolides, and aminoglycosides bind to bacterial ribosomes and interfere with the translation process. slideshare.net

Other cellular targets include nucleic acid synthesis, which is inhibited by quinolones, and essential metabolic pathways. slideshare.net For instance, sulfonamides block the synthesis of folic acid, a crucial component for bacterial growth. slideshare.net

Bacteria have also developed various resistance mechanisms, such as altering the drug's target, producing enzymes that inactivate the drug, or actively pumping the drug out of the cell using efflux pumps. mdpi.com

Exploration of Anti-Cancer Mechanisms in Cellular Models

The development of cancer is often associated with the deregulation of apoptosis and uncontrolled cell proliferation. nih.govmdpi.com Therefore, inducing apoptosis and arresting the cell cycle are key strategies in cancer therapy. archivesofmedicalscience.comxiahepublishing.com

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase-3. mdpi.com The activation of caspase-3 leads to the cleavage of various cellular proteins, resulting in the characteristic morphological changes of apoptosis. mdpi.com

Many anti-cancer agents work by inducing apoptosis. nih.gov For example, some flavonoids have been shown to promote the cleavage of PARP and caspase-3, and to increase the expression of pro-apoptotic proteins like Bak, while decreasing anti-apoptotic proteins like Bcl-xL. nih.gov

Cell cycle arrest is another important anti-cancer mechanism. archivesofmedicalscience.com The cell cycle is controlled by a series of checkpoints that ensure proper cell division. mdpi.com Anti-cancer compounds can cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cells from proliferating. archivesofmedicalscience.comxiahepublishing.com For instance, the flavonoid prunetrin (B192197) has been shown to arrest the cell cycle in the G2/M phase by decreasing the expression of cyclin B1, CDK1/CDC2, and CDC25c in liver cancer cells. nih.gov This arrest can then lead to apoptotic cell death. archivesofmedicalscience.com

Inhibition of Proliferation in Carcinoma Cell Lines

The inhibition of proliferation is a fundamental goal of cancer treatment. Many natural and synthetic compounds are evaluated for their ability to suppress the growth of various cancer cell lines. nih.govelifesciences.org This inhibitory effect is often dose-dependent. nih.gov

For example, certain catechins, particularly their galloyl derivatives, have been shown to inhibit the proliferation of breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI-H460) cancer cell lines. nih.gov The sensitivity to these compounds can vary between different cell lines. nih.gov

The mechanism behind this anti-proliferative activity often involves the modulation of key signaling pathways that control cell growth and survival. The retinoblastoma (RB) family of proteins plays a critical role in repressing cell cycle gene expression and inhibiting proliferation. elifesciences.org The phosphorylation of RB proteins by cyclin-dependent kinases (CDKs) is a key regulatory step. elifesciences.org Interfering with this network, for instance by inhibiting CDK4/6, is a therapeutic strategy used to treat certain cancers. elifesciences.org

Furthermore, some compounds may inhibit enzymes that are crucial for cancer cell proliferation. Glutaminase, an enzyme involved in glutamine metabolism, is a target of interest as many cancer cells are dependent on glutamine for growth. elifesciences.org Inhibitors of glutaminase, such as CB-839, have been shown to slow the proliferation of various cancer cell lines in culture. elifesciences.org

Modulation of Signal Transduction Pathways Relevant to Carcinogenesis

The development and progression of cancer are complex processes driven by the dysregulation of multiple signal transduction pathways that control cell growth, proliferation, survival, and metastasis. nih.gov Natural compounds have garnered significant interest as potential anticancer agents due to their ability to modulate these aberrant signaling cascades. nih.govfrontiersin.org While direct research on the specific effects of this compound on carcinogenic signaling pathways is limited, the activities of structurally related compounds and the general mechanisms of plant-derived glycosides offer valuable insights into its potential anticancer mechanisms.

Key signaling pathways frequently implicated in carcinogenesis include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comnih.gov The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is a crucial regulator of cellular processes such as proliferation and differentiation. genome.jpnih.govwikipedia.org Its constitutive activation is a common feature in many cancers, promoting uncontrolled cell growth. mdpi.com Natural compounds have been shown to interfere with this pathway at various levels. For instance, the ginsenoside G-Rh1 has demonstrated anticancer activity by potentially inhibiting the RhoA/ROCK1 signaling pathway, which can influence metastatic processes. nih.gov Similarly, some natural compounds exert their effects by down-regulating oncoproteins like K-RAS and MYC, whose stability and activity can be influenced by enzymes that are targets of these compounds. nih.gov

The NF-κB signaling pathway is another critical player in cancer, regulating genes involved in inflammation, cell survival, and immune responses. bio-rad.comnih.gov Chronic activation of NF-κB is linked to tumor development and resistance to therapy. bio-rad.com The ability of natural compounds to inhibit NF-κB activation is a key mechanism of their anticancer and anti-inflammatory effects. For example, piperine, an alkaloid from black pepper, has been shown to activate several molecular pathways, including the inhibition of NF-κB, leading to apoptosis of cancer cells. frontiersin.org Similarly, syringin, a compound structurally related to this compound, has been found to exert its effects by inhibiting NF-κB activation. nih.gov This suggests that this compound may also possess the ability to modulate the NF-κB pathway, thereby interfering with carcinogenic processes.

The potential for this compound to modulate these pathways is supported by studies on various plant extracts containing this and other phenolic glycosides, which have demonstrated anticancer properties. mdpi.com The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the regulation of these key signaling molecules. nih.gov

Table 1: Potential Modulation of Carcinogenic Signaling Pathways by this compound and Related Compounds

| Signaling Pathway | Key Proteins/Factors | Potential Effect of this compound/Related Compounds | Implication in Carcinogenesis |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Inhibition of pathway activation | Reduced cell proliferation and survival |

| NF-κB Pathway | IKK, IκBα, NF-κB (p65/p50) | Inhibition of NF-κB nuclear translocation and activity | Decreased pro-inflammatory and survival gene expression |

| RhoA/ROCK Pathway | RhoA, ROCK1 | Inhibition of signaling | Reduced cell invasion and metastasis |

Immunomodulatory Mechanisms

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. wikipedia.org Immunomodulatory agents can influence the outcome of this interaction by altering the functions of immune cells. nih.gov this compound, as a phenolic glycoside, is postulated to possess immunomodulatory properties, a characteristic observed in many natural plant-derived compounds. While direct studies on this compound are scarce, research on macrophage cell lines, such as RAW 264.7, provides a framework for understanding its potential immunomodulatory mechanisms. nih.govfrontiersin.orgnih.govmdpi.comlynchburg.edu

Macrophages are key cells of the innate immune system that can be activated by various stimuli, including lipopolysaccharide (LPS), a component of bacterial cell walls. lynchburg.edu Upon activation, macrophages produce a range of inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org The modulation of these molecules is a key indicator of a compound's immunomodulatory potential.

Studies on various plant extracts and polysaccharides have shown that they can modulate macrophage function by:

Affecting Cell Proliferation: Some compounds can enhance the proliferation of macrophages, thereby boosting the immune response. nih.gov

Modulating Phagocytosis: The phagocytic capacity of macrophages, their ability to engulf pathogens and cellular debris, can be enhanced by certain natural compounds. nih.govfrontiersin.org

Regulating Inflammatory Mediators: Many natural compounds have been shown to suppress the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages, indicating an anti-inflammatory effect. nih.govfrontiersin.org This is often achieved through the inhibition of signaling pathways like NF-κB and MAPK. nih.gov

For instance, polysaccharides from Psoralea corylifolia have been shown to activate RAW 264.7 cells through the NF-κB and MAPK signaling pathways, leading to the production of NO and pro-inflammatory cytokines. nih.gov Conversely, other natural compounds demonstrate the ability to suppress these inflammatory responses. nih.gov The immunomodulatory effects of syringin, a related compound to this compound, have been reported, suggesting that this compound may also influence immune responses through similar mechanisms. nih.gov The potential of this compound to either stimulate or suppress immune cell function would depend on the specific context and cellular environment.

Table 2: Potential Immunomodulatory Effects of this compound on Macrophages

| Parameter | Assay/Model | Potential Effect | Underlying Mechanism |

| Macrophage Proliferation | MTT Assay on RAW 264.7 cells | Enhancement or inhibition | Modulation of cell cycle regulators |

| Phagocytic Activity | Neutral Red Uptake Assay | Enhancement | Activation of phagocytic pathways |

| Nitric Oxide (NO) Production | Griess Assay on LPS-stimulated RAW 264.7 cells | Inhibition | Downregulation of iNOS expression via NF-κB/MAPK inhibition |

| Cytokine Production (TNF-α, IL-6) | ELISA on LPS-stimulated RAW 264.7 cells | Inhibition | Suppression of pro-inflammatory gene transcription |

Other Emerging Biological Activities and Their Underlying Molecular Events

Beyond its potential role in cancer and immunomodulation, this compound and related phenolic glycosides may exhibit a range of other biological activities, primarily stemming from their antioxidant and hepatoprotective properties.

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. mdpi.com Natural polyphenolic compounds are well-known for their antioxidant capabilities. academicjournals.org The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metal ions. researchgate.netresearchgate.netnih.gov

The potential antioxidant mechanisms of this compound may involve:

Free Radical Scavenging: Directly neutralizing harmful free radicals such as the superoxide anion and hydroxyl radical.

Enhancement of Endogenous Antioxidant Enzymes: Increasing the activity of cellular antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com

Inhibition of Pro-oxidant Enzymes: Reducing the activity of enzymes that generate ROS, such as inducible nitric oxide synthase (iNOS). mdpi.com

Hepatoprotective Effects: The liver is a primary site for the metabolism of xenobiotics and is susceptible to damage from drugs and toxins. Hepatoprotective agents can mitigate this damage. jomped.orgresearchgate.netms-editions.clijbcp.com The hepatoprotective effects of natural compounds are often linked to their antioxidant and anti-inflammatory properties. jomped.org For example, syringin has demonstrated hepatoprotective effects in animal models of liver failure induced by D-galactosamine and LPS. nih.gov The underlying mechanism was attributed to the inhibition of NF-κB activation, which in turn reduced the production of the pro-inflammatory cytokine TNF-α and subsequently decreased hepatocellular apoptosis and liver injury. nih.gov Given its structural similarity, this compound may confer hepatoprotection through similar molecular events, including the reduction of oxidative stress markers like malondialdehyde (MDA) and the preservation of the antioxidant glutathione (GSH). nih.gov

Table 3: Summary of Other Potential Biological Activities of this compound

| Biological Activity | Potential Molecular Mechanism(s) | Supporting Evidence from Related Compounds |

| Antioxidant | - Direct scavenging of reactive oxygen species (ROS)- Upregulation of antioxidant enzymes (SOD, CAT, GPx)- Inhibition of pro-oxidant enzymes (iNOS) | Caffeic acid and other phenolics show potent free-radical scavenging. nih.gov Syringin increases GSH levels. nih.gov |

| Hepatoprotective | - Inhibition of NF-κB activation- Reduction of pro-inflammatory cytokines (TNF-α)- Attenuation of oxidative stress and apoptosis | Syringin protects against LPS/D-GalN-induced liver failure by inhibiting NF-κB. nih.gov |

Based on a comprehensive search for "this compound," there is insufficient specific scientific data available in the provided results to generate a thorough and informative article that strictly adheres to the requested outline. The search did not yield detailed research findings on this compound for the specified mechanistic studies.

Information was not found for the following required sections:

Mechanistic Pharmacological Studies of Siringinoside in Experimental Models

In Vivo Pharmacological Models for Mechanistic Insights

Studies on Pharmacokinetic Behavior in Biological Systems (e.g., ADME insights):No studies detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) or pharmacokinetic profile of Siringinoside were available in the search results.

Due to the lack of specific data for the compound "this compound" in the experimental contexts outlined, it is not possible to create the requested article while maintaining scientific accuracy and adhering to the provided structure.

Computational Modeling for In Vitro to In Vivo Translation of Mechanistic Data

The translation of mechanistic data from controlled in vitro experiments to the complex biological systems of living organisms (in vivo) represents a significant challenge in pharmacology. Computational modeling has emerged as an indispensable tool to bridge this gap, enabling researchers to simulate and predict a compound's behavior in a whole-organism context based on laboratory findings. For a natural compound like this compound, these modeling techniques are crucial for forecasting its therapeutic potential and understanding its physiological journey. This section explores the key computational models used for this purpose.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling mathematically connects the concentration of a drug in the body over time (pharmacokinetics) with its observed effects (pharmacodynamics). nih.govjaptronline.com This approach is fundamental in predicting the therapeutic window and understanding the exposure-response relationship of a compound.

For a compound like this compound, a hypothetical PK/PD model would be developed by first establishing its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.net This data, often initially derived from in vitro systems such as cell cultures or isolated enzymes, is then used to parameterize the PK model. Subsequently, the pharmacodynamic component is integrated by correlating the predicted concentrations of this compound at the target site with its biological effect, for instance, the inhibition of an inflammatory marker measured in vitro.

Advanced PK/PD models can simulate various scenarios, helping to optimize dosing regimens and predict drug-drug interactions. acs.org The integration of in vitro and in vivo data is vital for building a robust and predictive model. acs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that represents the body as a series of interconnected physiological compartments, such as organs and tissues. nih.gov These models incorporate a wealth of physiological and anatomical data, including organ volumes, blood flow rates, and tissue composition, alongside compound-specific information like solubility and membrane permeability. nih.gov

The development of a PBPK model for this compound would involve the steps outlined in the table below.

| PBPK Model Development Step | Description | Example Data for this compound (Hypothetical) |

| System Data Collection | Gathering physiological and anatomical parameters for the species of interest (e.g., human, rat). | Human organ weights, blood flow rates, tissue volumes. |

| Compound Data Collection | Determining the physicochemical and ADME properties of this compound from in vitro experiments. | Molecular weight, logP, solubility, plasma protein binding, metabolic rates from liver microsomes. |

| Model Structure Definition | Defining the compartments and the mathematical equations that describe the compound's movement between them. | A whole-body PBPK model with compartments for gut, liver, kidney, brain, and other tissues. |

| Model Simulation & Verification | Running simulations and comparing the model's predictions against experimental in vivo data to validate its accuracy. | Comparing predicted plasma concentration-time profiles with those observed in animal studies. |

Quantitative Systems Pharmacology (QSP)

Quantitative systems pharmacology (QSP) represents the frontier of computational modeling, integrating PK/PD principles with systems biology. researchgate.netinstem.com QSP models aim to describe the interaction of a drug with the body in a highly mechanistic and holistic manner, encompassing biological pathways, cellular dynamics, and organ-level physiology. mdpi.com These models are particularly useful for understanding diseases with complex pathophysiology and for predicting the effects of novel therapeutic interventions. researchgate.netscirp.org

In the context of this compound, a QSP model could be developed to explore its effects on a complex disease state, such as chronic inflammation. Such a model would not only incorporate the pharmacokinetics of this compound but also the intricate network of signaling pathways and cell types involved in the inflammatory process. By simulating the impact of this compound on this network, researchers could identify key mechanisms of action, predict clinical efficacy, and even identify potential biomarkers of response. researchgate.netmdpi.com The development and application of QSP models are data-intensive, often requiring the integration of genomics, proteomics, and metabolomics data. researchgate.net

The following table outlines the potential application of these computational models to this compound research.

| Modeling Approach | Application to this compound Research | Required In Vitro Data | Predicted In Vivo Outcome |

| PK/PD Modeling | To establish the relationship between this compound concentration and its anti-inflammatory effect. | IC50 for cytokine inhibition in macrophages. | The plasma concentration required to achieve a certain level of inflammation reduction. |

| PBPK Modeling | To predict the distribution of this compound to the brain for potential neuroprotective effects. | Blood-brain barrier permeability assays. | Brain tissue concentration of this compound after administration. |

| QSP Modeling | To understand how this compound modulates the immune response in an autoimmune disease model. | Effects on multiple immune cell types (T-cells, B-cells, etc.) and signaling pathways (e.g., NF-κB, JAK-STAT). | Overall disease activity score and changes in specific immune cell populations. |

Advanced Analytical Methodologies for Siringinoside Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of siringinoside in biological and chemical samples. The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the required sensitivity and resolution.

Liquid Chromatography (LC) hyphenated with Mass Spectrometry (MS) (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the sensitive and selective analysis of this compound. nih.gov This technique combines the potent separation capabilities of liquid chromatography with the precise detection and structural analysis offered by tandem mass spectrometry. eag.com The LC system separates this compound from other components in a sample matrix, after which the MS/MS system provides definitive identification and quantification.

The process begins with the ionization of the eluted compounds from the LC column. These ions are then directed into the mass spectrometer, where a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This transition from precursor to product ion is highly specific to the structure of this compound, affording a high degree of selectivity and minimizing interferences from the sample matrix. eag.com

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, when coupled with MS/MS, offers even greater speed, resolution, and sensitivity. measurlabs.com This advanced setup is particularly beneficial for analyzing complex biological samples where this compound may be present at trace levels. creative-proteomics.com The high resolving power of UPLC allows for better separation from closely related compounds, leading to more accurate quantification. measurlabs.com

For quantitative analysis using LC-MS/MS, Multiple Reaction Monitoring (MRM) is a commonly employed technique. creative-proteomics.com MRM provides high accuracy and is robust against interferences, making it ideal for pharmacokinetic studies and the analysis of trace components in complex matrices like blood and urine. creative-proteomics.com In the absence of a certified reference standard for this compound, an internal standard method can be utilized for relative quantification by comparing the peak area ratio of the analyte to the internal standard. creative-proteomics.com

Table 1: Key Aspects of LC-MS/MS for this compound Analysis

| Feature | Description | Relevance to this compound Analysis |

| Separation | Liquid chromatography separates this compound from other sample components based on its physicochemical properties. eag.com | Essential for reducing matrix effects and isolating the target analyte. |

| Ionization | The separated this compound is ionized before entering the mass spectrometer. | A crucial step to enable mass analysis. |

| Precursor Ion Selection | A specific ion corresponding to the mass of this compound is selected. | Provides initial selectivity for the target compound. |

| Fragmentation | The selected precursor ion is fragmented into smaller, characteristic product ions. | Generates a unique "fingerprint" for this compound, enhancing identification confidence. |

| Product Ion Detection | The specific product ions are detected and quantified. eag.com | Allows for highly selective and sensitive quantification, even in complex samples. creative-proteomics.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) is often used for accurate quantification. creative-proteomics.com | Ensures high accuracy and precision in determining the concentration of this compound. |

Gas Chromatography (GC) approaches

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.org The fundamental principle of GC involves the separation of components in a mixture based on their different volatilities and their interactions with a stationary phase as they are carried through a column by an inert gas (the mobile phase). phenomenex.com The sample is first vaporized and then introduced into the carrier gas stream, which transports it through the GC column. organomation.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier. phenomenex.com

For a non-volatile compound like this compound, direct analysis by GC is not feasible. Therefore, a chemical modification process known as derivatization is necessary to increase its volatility. drawellanalytical.com This process converts the polar functional groups of this compound into less polar, more volatile derivatives that are amenable to GC analysis.

Once derivatized, the this compound derivative can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS). The GC separates the derivatized compound from other components, and the MS provides detection and structural information. libretexts.org The mass spectrometer ionizes and fragments the eluted compounds, and the resulting mass spectrum serves as a chemical fingerprint for identification. libretexts.org

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. thieme-connect.de It is a valuable tool for the qualitative and quantitative analysis of compounds in complex mixtures, such as herbal extracts. thieme-connect.de In HPTLC, a small amount of the sample is applied to a high-performance silica (B1680970) gel plate, which acts as the stationary phase. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

For the analysis of this compound, a specific mobile phase composition would be developed to achieve optimal separation from other constituents in the sample. After development, the plate is dried, and the separated compounds are visualized. Visualization can be achieved by observing the plate under UV light or by spraying with a specific reagent that reacts with the compounds to produce colored spots. For quantification, the intensity of the spots can be measured using a densitometer. HPTLC methods can be validated for accuracy, precision, linearity, and specificity to ensure reliable results. nih.gov

Spectroscopic and Immunochemical Detection Methods

In addition to chromatographic techniques, spectroscopic and immunochemical methods play a crucial role in the detection and quantification of this compound, often in conjunction with separation methods.

UV-Vis and Photodiode Array (PDA) Detection in LC

In liquid chromatography, Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are commonly used for the detection of analytes as they elute from the column. waters.comshimadzu.com These detectors measure the absorbance of light by the analyte in the UV-Vis region of the electromagnetic spectrum (typically 190-800 nm). waters.com For a compound like this compound to be detected by these methods, it must possess a chromophore, a part of the molecule that absorbs light in this wavelength range.

A standard UV-Vis detector measures the absorbance at one or two pre-selected wavelengths. waters.com This is suitable for routine analysis where the optimal detection wavelength for this compound is known. waters.com A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV-Vis detector by simultaneously measuring the absorbance across a wide range of wavelengths. shimadzu.comscioninstruments.com This provides a complete UV-Vis spectrum for each point in the chromatogram.

The ability of a PDA detector to capture the entire spectrum is particularly useful for several reasons:

Peak Purity Assessment: It allows for the evaluation of peak homogeneity by comparing the spectra across a single chromatographic peak. shimadzu.com

Compound Identification: The obtained spectrum can be compared to a library of known spectra for confirmation of the analyte's identity. hitachi-hightech.com

Method Development: It facilitates the selection of the optimal detection wavelength for maximum sensitivity. waters.com

Table 2: Comparison of UV-Vis and PDA Detectors for this compound Analysis

| Feature | UV-Vis Detector | Photodiode Array (PDA) Detector |

| Wavelength Measurement | Measures at one or two specific wavelengths. waters.com | Measures absorbance across a wide range of wavelengths simultaneously. shimadzu.comscioninstruments.com |

| Information Provided | Chromatogram showing absorbance vs. time. | Chromatogram and a complete UV-Vis spectrum for each peak. hitachi-hightech.com |

| Primary Use | Routine quantitative analysis at a fixed wavelength. waters.com | Method development, peak purity analysis, and compound identification. waters.comshimadzu.com |

| Advantage for this compound | Cost-effective for routine analysis. waters.com | Provides more comprehensive data for identification and purity assessment. shimadzu.com |

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique used to detect and quantify substances such as proteins, peptides, and hormones in a sample. youtube.comptglab.com The assay relies on the specific binding between an antibody and its corresponding antigen. youtube.com

For the detection of this compound, a competitive ELISA could potentially be developed. This would require the production of antibodies that specifically recognize this compound. In a competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of specific antibodies coated on a microtiter plate. The amount of enzyme activity would be inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample would result in less binding of the enzyme-labeled this compound and thus a lower signal.

The development of an ELISA for this compound would offer a high-throughput and sensitive method for screening a large number of samples. However, the production of specific antibodies against a small molecule like this compound can be challenging.

Sample Preparation and Matrix Effects in Biological Sample Analysis

The accurate quantification of this compound in biological samples is contingent upon effective sample preparation. This crucial step aims to isolate and concentrate this compound from complex biological matrices, such as blood, plasma, urine, and tissues, which contain numerous interfering substances like proteins, lipids, and salts. ijpsjournal.combioanalyticalresearch.com The primary goals of sample preparation are to eliminate these interferences, enrich the analyte of interest, and ensure the resulting sample is compatible with the chosen analytical instrument, thereby enhancing detection sensitivity and ensuring the reliability of the results. ijpsjournal.comnih.gov

Challenges and Strategies for this compound Quantification in Complex Biological Matrices

The quantification of this compound in complex biological matrices presents several analytical challenges. The inherent complexity and variability of these matrices can significantly impact the accuracy and precision of analytical measurements. bioanalyticalresearch.com

Key Challenges:

Matrix Effects: Biological matrices are intricate mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the analysis of this compound. bioanalyticalresearch.com These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy of quantification. researchgate.net

Low Endogenous Concentrations: this compound may be present at very low concentrations in biological samples, necessitating highly sensitive analytical methods and efficient sample enrichment techniques to achieve detectable levels. bioanalyticalresearch.com

Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. Ensuring the stability of the analyte throughout the analytical workflow is critical for obtaining accurate results. ijpsjournal.com

Protein Binding: this compound may bind to plasma proteins, and this interaction needs to be disrupted to accurately measure the total concentration of the compound. kcasbio.com

Strategies to Overcome Challenges:

To address these challenges, various sample preparation strategies are employed to clean up the sample and enrich the this compound concentration. Common techniques include:

Protein Precipitation (PP): This is a straightforward and widely used method to remove proteins from biological samples like plasma and serum. ijpsjournal.com It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the sample, which denatures and precipitates the proteins. ijpsjournal.commdpi.com The supernatant containing this compound can then be collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates this compound from interfering components based on its differential solubility in two immiscible liquid phases. bioanalyticalresearch.com This technique is effective in removing highly water-soluble and protein-bound interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate this compound from the sample matrix. bioanalyticalresearch.commdpi.com By choosing a sorbent with a high affinity for this compound, it is possible to achieve significant purification and concentration of the analyte. nih.gov

A study on the pharmacokinetics of other compounds in rat plasma utilized protein precipitation with acetonitrile for sample preparation before UPLC-MS/MS analysis. frontiersin.orgfrontiersin.orgnih.gov Similarly, for the analysis of gallic acid, quercitrin, and quercetin (B1663063) in rat plasma, protein precipitation with methanol was employed. mdpi.com These examples highlight the common use of protein precipitation as a fundamental step in preparing plasma samples for chromatographic analysis.

The selection of the most appropriate sample preparation technique depends on the specific biological matrix, the concentration of this compound, and the requirements of the analytical method. Often, a combination of these techniques may be necessary to achieve the desired level of sample purity and analyte concentration for accurate quantification.

Microextraction Techniques and Automation in Sample Preparation

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. nih.govmdpi.com These techniques offer several advantages over traditional methods, including reduced consumption of organic solvents, lower sample volume requirements, and improved enrichment factors. elementlabsolutions.com

Common Microextraction Techniques:

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fused silica fiber to extract analytes from a sample. The fiber can be exposed directly to the liquid sample or to the headspace above it.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method that involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. elementlabsolutions.com This creates a cloudy solution of fine droplets, providing a large surface area for analyte transfer. elementlabsolutions.com

Fabric Phase Sorptive Extraction (FPSE): This technique utilizes a flexible and permeable fabric substrate coated with a sol-gel derived sorbent to extract analytes directly from various sample matrices. mdpi.com

The drive for higher throughput and improved reproducibility has led to the increasing automation of these microextraction procedures. researchgate.netchromatographyonline.com Automated systems can perform all the steps of sample preparation, from extraction to injection into the analytical instrument, with high precision and minimal human intervention. nih.govchromatographyonline.com This not only enhances the efficiency and reliability of the analysis but also improves laboratory safety. chromatographyonline.com The combination of advanced microextraction techniques with automation represents a powerful approach for the rapid and sensitive analysis of this compound in complex biological samples.

Validation of Analytical Methods for this compound Detection

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.org For the detection and quantification of this compound in biological matrices, method validation is a critical step to ensure the reliability and accuracy of the obtained results. demarcheiso17025.comgmpinsiders.com The validation process involves evaluating several key performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). ich.orgdemarcheiso17025.comeuropa.eu

The main validation characteristics that need to be assessed for a quantitative analytical method for this compound include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgscielo.br For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. frontiersin.orgfrontiersin.orgscielo.br

Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. mdpi.com For example, a UPLC-MS/MS method for voxtalisib (B1684596) in rat plasma established a linear range of 1–2000 ng/mL. frontiersin.orgfrontiersin.org

Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by determining the recovery of a known amount of this compound spiked into a blank biological matrix. scielo.br

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgscielo.br For instance, the LOQ for a UPLC-MS/MS method for cirsimarin (B190802) in rat plasma was determined to be 1 ng/mL. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com

The validation process should be well-documented, and the acceptance criteria for each parameter should be pre-defined. demarcheiso17025.com A successfully validated analytical method provides confidence in the quality and integrity of the data generated in pharmacokinetic or other studies involving the quantification of this compound. bioanalyticalresearch.com

Chemical Modification and Structure Activity Relationship Sar Studies of Siringinoside

Design and Synthesis of Siringinoside Derivatives and Analogs

The design and synthesis of derivatives and analogs of a lead compound are crucial steps in drug discovery. researchgate.net This process allows for the systematic evaluation of different structural features and their impact on biological activity. numberanalytics.com

The targeted modification of specific functional groups within a molecule is a common strategy to create a library of derivatives for biological screening. nih.gov In the context of this compound, this could involve alterations to its hydroxyl groups, the glycosidic bond, or the aromatic ring substituents. For instance, the synthesis of novel quinazoline-4-one derivatives and their acyclonucleoside analogs has been explored by reacting 2-hydrazinoquinazoline derivatives with various aldoses. asianpubs.org This approach highlights how sugar moieties can be linked to heterocyclic structures to potentially enhance biological activity. asianpubs.orgekb.eg Similarly, the modification of uridine (B1682114) with aliphatic chains and aromatic groups has yielded derivatives with promising antimicrobial and anticancer activities. nih.gov

Semi-synthesis utilizes naturally occurring compounds as starting materials for chemical modifications, which can be a more efficient alternative to total synthesis for complex molecules. scripps.edueupati.eu This approach is particularly valuable when the natural product itself has some desirable activity but requires optimization of its properties, such as stability or bioavailability. eupati.eu For example, the semi-synthesis of TDP-43, a protein involved in neurodegenerative diseases, allowed for the site-specific incorporation of a phosphate (B84403) group to study its effects on self-association. nih.gov This demonstrates the power of semi-synthesis in elucidating the roles of specific structural modifications. In a similar vein, this compound could serve as a precursor for the generation of novel analogs with improved therapeutic profiles. The chemical transformation of fortunolide A into cephafortunoids A and B is another example of a successful semi-synthetic strategy. chemrxiv.org

Targeted Chemical Modifications at Specific Functional Groups

Elucidation of Structural Determinants for Biological Efficacy

Understanding which parts of a molecule are essential for its biological function is a key objective of SAR studies. collaborativedrug.comresearchgate.net This knowledge guides the design of more potent and selective compounds.

By comparing the biological activities of a series of structurally related compounds, researchers can identify the pharmacophore—the essential structural features responsible for a molecule's therapeutic effects. numberanalytics.com For instance, studies on pyrido[1,2-a]benzimidazoles revealed that substitutions on the phenyl ring and the core scaffold significantly impacted their antiparasitic activity. mesamalaria.org Similarly, in the development of fluconazole (B54011) analogs, modifications to the hydroxyl group, the aromatic ring, and the 1,2,4-triazole (B32235) rings were explored to create more potent antifungal agents. nih.gov The analysis of such data helps to establish clear correlations between specific structural elements and the resulting biological or mechanistic activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Modification Site | Modification | Observed Activity |

| 4'-OH of the sinapyl alcohol moiety | Acetylation | Decreased anti-inflammatory activity |

| Glucosyl moiety | Replacement with rhamnose | Reduced antioxidant capacity |

| 3',5'-OCH3 groups | Demethylation | Increased cytotoxicity |

| Glycosidic bond | Hydrolysis (aglycone) | Loss of activity |

This table is a hypothetical representation to illustrate potential SAR findings and is not based on published experimental data for this compound.

Correlation between Structural Features and Specific Mechanistic Activities

Computational Approaches in SAR Analysis

Computational methods have become indispensable in modern drug discovery and SAR analysis. uni-bonn.decsmres.co.uk These in silico tools can predict the biological activity of virtual compounds, prioritize candidates for synthesis, and provide insights into drug-target interactions at a molecular level. uni-bonn.denih.gov Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are widely used. nih.govtaylorfrancis.com For example, R-group analysis and matched molecular pair analysis can help visualize the impact of structural variations on compound properties. optibrium.com By analyzing large datasets of compounds and their activities, these computational approaches can identify complex SAR patterns and guide the rational design of new molecules with improved properties. csmres.co.uk

Lack of Research Data Precludes Analysis of this compound's Chemical Modification and Structure-Activity Relationship

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the chemical modification, structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), or molecular docking of the chemical compound this compound have been found. The requested article focusing on these aspects of this compound cannot be generated due to the absence of requisite research findings.

This compound, a phenylpropanoid glycoside, has been identified and isolated from various plant sources, including Adenophora triphylla and Anethum graveolens (dill). While the isolation and structural elucidation of this compound are documented, the scientific community has yet to publish research on the synthesis of its derivatives or analogs to explore their biological activities. Such studies are fundamental for establishing any structure-activity relationships, which explore how the chemical structure of a compound influences its biological effect.

Furthermore, the investigation revealed a lack of computational studies, such as QSAR and molecular docking, performed specifically on this compound. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity, providing predictive insights for designing new molecules. nih.govnih.govnih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. researchgate.netfrontiersin.org These methods are crucial in modern drug discovery for understanding mechanisms of action and for the rational design of more potent and selective compounds. nih.govresearchgate.net

While general information on these computational methodologies is abundant, their application to this compound has not been reported. Some databases provide calculated physicochemical properties for this compound, but these are theoretical predictions and not the result of experimental SAR, QSAR, or molecular docking studies.

Biotechnological and Synthetic Production Approaches for Siringinoside

De Novo Synthesis and Biotransformation Strategies

Biotechnological production of siringinoside encompasses strategies that either build the molecule from basic cellular nutrients (de novo synthesis) or convert a precursor molecule into the final product (biotransformation). De novo synthesis typically involves using engineered microorganisms or plant cell cultures as cellular factories, programming them with the complete biosynthetic pathway for the target compound. nih.gov Biotransformation, in contrast, uses a specific enzyme or whole-cell system to perform one or a few targeted chemical modifications on a supplied substrate. york.ac.uk

Microbial Fermentation for this compound Production

Microbial fermentation presents a promising avenue for the de novo production of this compound, leveraging the rapid growth and genetic tractability of microorganisms like Escherichia coli or Saccharomyces cerevisiae. mdpi.comnaturalproducts.net Although specific reports on engineering a microbe for this compound production are not prominent, the established principles of metabolic engineering for producing other plant secondary metabolites provide a clear blueprint.

The production would require the reconstruction of the this compound biosynthetic pathway within a microbial host. This pathway begins with the shikimate pathway, which converts central metabolites into chorismate. nih.gov From chorismate, a series of enzymatic steps in the phenylpropanoid pathway leads to the synthesis of the aglycone, sinapyl alcohol. frontiersin.org The final and crucial step is the glycosylation of sinapyl alcohol. This involves transferring a glucose moiety from an activated sugar donor, such as UDP-glucose, to the aglycone, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). frontiersin.orguniprot.org

Engineering a microbial host would involve introducing the necessary heterologous genes encoding the enzymes for this entire pathway. While challenging, this approach offers the potential for scalable, cost-effective, and sustainable production in large-scale fermenters. jst.go.jp

Table 1: Key Enzymatic Steps in the Biosynthesis of the Sinapyl Alcohol Aglycone

| Step | Precursor | Enzyme Class | Product |

|---|---|---|---|

| 1 | Chorismate | Chorismate mutase | Prephenate |

| 2 | Prephenate | Prephenate dehydratase | Phenylpyruvate |

| 3 | Phenylpyruvate | Aromatic amino acid aminotransferase | L-Phenylalanine |

| 4 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 5 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 6 | p-Coumaroyl-CoA | Feruloyl-CoA synthase / Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Feruloyl-CoA |

| 7 | Feruloyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

| 8 | Coniferaldehyde | Sinapaldehyde dehydrogenase / Aldehyde reductase | Sinapaldehyde |

This table represents a generalized pathway; specific enzymes and intermediates can vary between plant species.

Plant Cell and Tissue Culture for Controlled Biosynthesis

Plant cell and tissue culture is a well-established biotechnological platform for producing secondary metabolites, offering a powerful alternative to the extraction from wild or cultivated plants. encyclopedia.pub This technology allows for production under controlled, sterile conditions, independent of geographical location or seasonal variations, ensuring a consistent yield and quality of the desired compound. encyclopedia.pub Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been successfully produced using these methods. nih.govmdpi.com

The process typically begins with establishing a callus culture—an undifferentiated mass of plant cells—from a small piece of a plant (explant). jmb.or.kr These callus cultures can then be transferred to a liquid medium to create a cell suspension culture, which can be scaled up in bioreactors for mass production. encyclopedia.pub Studies on various plant species have demonstrated the feasibility of this approach for related compounds:

Verbascoside and Teupolioside: Cell cultures of Syringa vulgaris and Ajuga reptans have been used for the biotechnological production of these phenylpropanoid glycosides. nih.gov

Verbascoside in Verbena officinalis: Different microshoot cultures, including agitated liquid cultures, showed high production levels of verbascoside, accumulating up to 4881.61 mg per 100 g of dry weight. mdpi.com

Metabolites in Ajuga: Cell cultures of Ajuga species produce a range of bioactive compounds, including phenylethanoid glycosides. mdpi.com

To enhance the productivity of these cultures, various strategies can be employed. Elicitation, the process of inducing a stress response in the cells using biotic (e.g., fungal extracts) or abiotic (e.g., heavy metals, methyl jasmonate) elicitors, is a common technique to stimulate the biosynthesis of secondary metabolites. mdpi.comjmb.or.kr For instance, treating Ajuga lobata cell suspensions with methyl jasmonate significantly increased the production of the phytoecdysteroid 20-hydroxyecdysone. mdpi.com A similar strategy could be optimized for this compound production.

Table 2: Examples of Phenylpropanoid Glycoside Production in Plant Cell Cultures

| Plant Species | Culture Type | Target Compound(s) | Key Findings |

|---|---|---|---|

| Verbena officinalis | Microshoot cultures | Verbascoside, Isoverbascoside | Production was significantly higher than in the parent plant; agitated cultures were highly productive. mdpi.com |

| Syringa vulgaris | Cell cultures | Verbascoside | Successfully produced biotechnologically for study of its biological activities. nih.gov |

| Ajuga reptans | Cell cultures | Teupolioside | Biotechnologically produced by a specific plant cell line for research. encyclopedia.pubnih.gov |

Enzymatic Biotransformation for this compound Conversion

Enzymatic biotransformation offers a highly specific and efficient method for synthesizing this compound, particularly for the critical glycosylation step. This approach involves using an isolated enzyme to catalyze the attachment of a glucose molecule to the sinapyl alcohol aglycone. nih.gov The key enzymes for this reaction are UDP-glycosyltransferases (UGTs). frontiersin.org

Research on Arabidopsis thaliana has identified specific UGTs capable of performing this reaction. Notably:

UGT72E2 and UGT72E3: Both of these enzymes have been shown to glucosylate sinapyl alcohol to form its corresponding 4-O-β-D-glucoside (syringin). frontiersin.orguniprot.orguniprot.org They utilize UDP-alpha-D-glucose as the sugar donor for the reaction. uniprot.orguniprot.org

Substrate Specificity: UGT72E2 can also glucosylate coniferyl alcohol and both coniferyl and sinapyl aldehydes. uniprot.org UGT72E3 also acts on coniferyl alcohol. uniprot.org This demonstrates a degree of substrate flexibility, but with clear activity towards the monolignol precursors of lignin (B12514952) and related compounds.

This enzymatic strategy could be implemented using recombinantly expressed and purified UGTs. The biotransformation would involve incubating the sinapyl alcohol substrate with the chosen UGT in the presence of the activated sugar donor UDP-glucose, leading to the stereospecific formation of the glycosidic bond. This cell-free approach avoids the complexities of whole-cell metabolism and can lead to high conversion rates and a cleaner product profile. nih.gov

Chemical Total Synthesis Strategies for this compound

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. wikipedia.orgepfl.ch While no complete total synthesis of this compound has been specifically reported in the reviewed literature, the successful synthesis of structurally similar phenylpropanoid glycosides provides a clear and viable roadmap for its construction. tandfonline.comtandfonline.comrsc.org These strategies rely on modern synthetic organic chemistry principles, including retrosynthetic analysis and asymmetric synthesis, to navigate the molecule's complexity. wikipedia.org

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler precursor structures, a process known as disconnection. This process is repeated until simple and readily available starting materials are reached. tandfonline.com